molecular formula C21H26N2O2S B2934358 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide CAS No. 2034290-00-9

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide

Cat. No.: B2934358
CAS No.: 2034290-00-9
M. Wt: 370.51
InChI Key: KARAXEPWUPFOHI-UHFFFAOYSA-N
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Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Oxolan Group: The oxolan (tetrahydrofuran) group is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Group: The benzamide group is formed by reacting aniline derivatives with acyl chlorides or anhydrides.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the benzamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of complex organic molecules with biological systems, potentially leading to new insights into cellular processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzamide group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 1-(oxolan-3-yl)piperidin-4-amine dihydrochloride

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or advanced pharmaceutical agents.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-21(18-3-1-17(2-4-18)19-8-12-26-15-19)22-13-16-5-9-23(10-6-16)20-7-11-25-14-20/h1-4,8,12,15-16,20H,5-7,9-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARAXEPWUPFOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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